molecular formula C16H11ClO2 B2930563 5-Chloro-2-(4-methylbenzoyl)-1-benzofuran CAS No. 220526-75-0

5-Chloro-2-(4-methylbenzoyl)-1-benzofuran

Cat. No.: B2930563
CAS No.: 220526-75-0
M. Wt: 270.71
InChI Key: PJKTYHLNRDZOGI-UHFFFAOYSA-N
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Description

“5-Chloro-2-(4-methylbenzoyl)-1-benzofuran” is a chemical compound with the molecular formula C21H21ClO5 . It is a solid substance and is stored in a dry environment, preferably in a freezer under -20°C .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 27 heavy atoms and 12 aromatic heavy atoms . The molecule has a molar refractivity of 101.45 and a topological polar surface area (TPSA) of 61.83 Ų .


Physical And Chemical Properties Analysis

“this compound” is a solid substance with a molecular weight of 388.85 . It has a flash point of 185.6°C and a boiling point of 518.4°C at 760 mmHg . The compound is sealed in dry conditions and stored in a freezer under -20°C .

Scientific Research Applications

Synthesis and Antimicrobial Activity

5-Chloro-2-(4-methylbenzoyl)-1-benzofuran has been explored as a precursor in the synthesis of various chemically significant compounds, reflecting its versatile role in organic chemistry. For instance, the condensation of related benzofuran carbohydrazide with different reagents yielded compounds that were evaluated for their antibacterial and antifungal activities, indicating the potential of benzofuran derivatives in developing new antimicrobial agents (Sangapure & Basawaraj, 2004).

Antitumor and Antimicrobial Properties

Derivatives of benzofuran, related to this compound, have been isolated from marine endophytic fungi, demonstrating moderate antitumor and antimicrobial activities. This highlights the potential of such compounds in medical research, particularly in cancer therapy and infection control (Xia et al., 2011).

Role in Synthesizing Heterocyclic Compounds

The compound has also been implicated in the synthesis of heterocyclic compounds, which are crucial in pharmaceutical chemistry for their biological and therapeutic activities. Research into the synthesis of oxadiazoles, thiadiazoles, and triazoles involving benzofuran derivatives underscores the importance of these reactions in creating bioactive molecules (Sangapure & Basawaraj, 2004).

Molecular Structure Analysis

Studies on the molecular structure of benzofuran derivatives, including crystal structure analysis, provide insights into their physical and chemical properties. Such information is vital for understanding the interaction mechanisms of these compounds in biological systems, paving the way for the design of more effective drugs (Choi et al., 2009).

Synthesis of Novel Benzofuran Derivatives

Efficient methodologies for the synthesis of novel benzofuran derivatives have been developed, demonstrating the compound's role in creating new chemical entities. These synthetic approaches are crucial for expanding the library of compounds with potential pharmacological activities (Anterbedy et al., 2021).

Safety and Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye damage, and may be harmful if swallowed . It is advised to handle this compound with appropriate protective equipment and to avoid release to the environment .

Properties

IUPAC Name

(5-chloro-1-benzofuran-2-yl)-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO2/c1-10-2-4-11(5-3-10)16(18)15-9-12-8-13(17)6-7-14(12)19-15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKTYHLNRDZOGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC3=C(O2)C=CC(=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445150
Record name T6597380
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220526-76-1
Record name T6597380
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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